6-Bromo-3-fluoro-2-nitroaniline
Overview
Description
6-Bromo-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is characterized by the presence of bromine, fluorine, and nitro groups attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . The bromo, fluoro, and nitro groups on the aniline ring can influence these reactions .
Biochemical Pathways
Nitroanilines can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (23501 g/mol) suggests that it could be absorbed and distributed in the body. The presence of the nitro group might also influence its metabolism .
Result of Action
Nitroanilines can cause various biological effects, depending on their specific substitutions and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-3-fluoro-2-nitroaniline. For instance, the compound’s stability might be affected by temperature . Additionally, the compound’s action could be influenced by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-fluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the reduction of nitro-aromatic compounds and the oxidation of alcohols . It interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a substrate for nitroreductase enzymes, which catalyze the reduction of nitro groups to amines. This interaction is crucial for the compound’s role in synthetic chemistry and biochemistry .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can affect cell function by interacting with cellular proteins and enzymes, leading to changes in metabolic pathways. For example, its interaction with nitroreductase enzymes can alter the cellular redox state, impacting gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, such as nitroreductases, inhibiting or activating their function. This binding can lead to the reduction of the nitro group to an amine, altering the compound’s biochemical properties and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable under ambient temperature conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular toxicity and changes in metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by acting as a substrate for nitroreductase enzymes. This interaction can lead to the reduction of the nitro group to an amine, altering the compound’s biochemical properties and its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s biochemical properties and its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-nitroaniline typically involves multi-step organic reactions. One common method is the nitration of 6-bromo-3-fluoroaniline. The reaction involves treating the starting material with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoro-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different aniline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of different aniline derivatives.
Substitution: Formation of various substituted aniline compounds.
Scientific Research Applications
6-Bromo-3-fluoro-2-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-3-fluoro-6-nitroaniline
4-Bromo-3-fluoroaniline
3-Bromo-2-fluoroaniline
Properties
IUPAC Name |
6-bromo-3-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZVATWQFWJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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